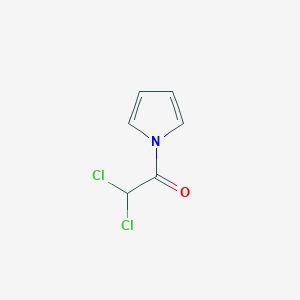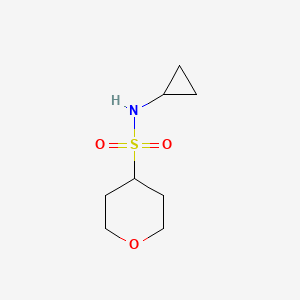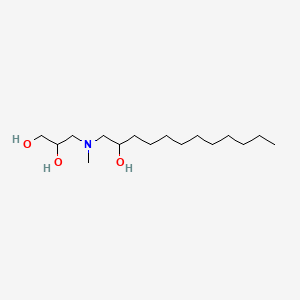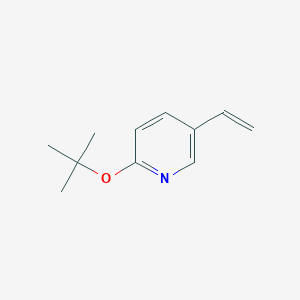![molecular formula C13H15BrN4 B13960569 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with ethyl acetoacetate in the presence of hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazofurin: A pyrazole-based compound with antiviral activity.
Encorafenib: A pyrazole derivative used in cancer treatment.
Celecoxib: A well-known pyrazole-based anti-inflammatory drug.
Uniqueness
2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15BrN4 |
|---|---|
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C13H15BrN4/c1-2-17-7-11-12(8-17)16-18(13(11)15)10-5-3-9(14)4-6-10/h3-6H,2,7-8,15H2,1H3 |
Clave InChI |
DTCOLVVORDKLNC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13960488.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B13960504.png)
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)








![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
